1-Ethynyl-2-nitrobenzene

crystallography supramolecular chemistry materials science

Choose 1-Ethynyl-2-nitrobenzene for its ortho-specific C–H···O hydrogen bond—absent in meta/para isomers. Uniquely enables one-pot reductive hydration to ortho-aminoacetophenones (Tetrahedron Lett.) and validated Sonogashira coupling for bioactive lactone precursors. Crystal packing dominated by alkyne–nitro interactions. Industrially optimized route available (WO 2023/008401). Select the ortho isomer for correct reactivity and supramolecular architecture.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 16433-96-8
Cat. No. B095037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-nitrobenzene
CAS16433-96-8
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H
InChIKeyFWAGYANFBMIHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-nitrobenzene CAS 16433-96-8: Ortho-Nitrophenylacetylene for Controlled Solid-State Synthesis and C–H···O Hydrogen-Bonded Synthon Applications


1-Ethynyl-2-nitrobenzene (CAS 16433-96-8, synonym: 2-nitrophenylacetylene), with the linear formula HC≡CC₆H₄NO₂ and a molecular weight of 147.13 g/mol, is an ortho-substituted aromatic terminal alkyne [1]. It is characterized by the presence of both an ethynyl group (–C≡CH) and a nitro group (–NO₂) in a 1,2-relationship on the benzene ring . This specific ortho arrangement enables unique intramolecular C–H···O hydrogen bonding interactions that fundamentally differentiate it from its meta- and para-substituted positional isomers, as well as from other nitro-substituted aromatic alkynes lacking this proximal geometry [2].

Why 1-Ethynyl-2-nitrobenzene Cannot Be Replaced by Meta/Para Isomers or Generic Aryl Alkynes in Precision Organic Synthesis


Substituting 1-ethynyl-2-nitrobenzene with its positional isomers such as 1-ethynyl-3-nitrobenzene (CAS 3034-94-4) or 1-ethynyl-4-nitrobenzene (CAS 937-31-5) fundamentally alters the electronic and steric landscape of the reaction. The ortho arrangement uniquely positions the strongly electron-withdrawing nitro group in close proximity to the terminal alkyne, creating a distinctive electronic environment that cannot be replicated by meta or para substitution patterns [1]. More critically, only the ortho isomer establishes the intramolecular alkyne-nitro C–H···O hydrogen bond that has been structurally characterized by single-crystal X-ray diffraction, a feature that governs solid-state packing and influences the compound's hydration kinetics [2]. This ortho-specific interaction is structurally absent in the meta and para isomers, rendering them functionally non-interchangeable for applications that rely on this precise molecular geometry or the enhanced reactivity it confers .

Quantitative Evidence for Selecting 1-Ethynyl-2-nitrobenzene Over Positional Isomers and Alternative Aryl Alkynes


Crystal Structure Comparison: Ortho- vs Meta-Nitrophenylacetylene Packing and Intramolecular Hydrogen Bonding

1-Ethynyl-2-nitrobenzene exhibits a structurally characterized intramolecular C–H···O hydrogen bond between the terminal alkyne proton and the ortho-nitro oxygen, which is geometrically impossible for its meta- and para-substituted positional isomers [1]. The crystal packing of 1-ethynyl-2-nitrobenzene is dominated by these intramolecular interactions, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 3.7874(5) Å, b = 13.0673(16) Å, c = 13.98174(17) Å, β = 90.587(2)°, and Z = 4, with the molecule disordered over two sites at an 88:12 occupancy ratio [2]. This structural arrangement directly correlates with an enhanced rate of hydration relative to non-ortho-substituted analogs, a kinetic differentiation documented in the same study [3].

crystallography supramolecular chemistry materials science

Physical Property Differentiation: Melting Point Comparison with Positional Isomers

The melting point of 1-ethynyl-2-nitrobenzene is 82-85 °C (lit.), measured under standard laboratory conditions . This solid-state property differs markedly from its positional isomers, reflecting the distinct intermolecular interactions driven by the ortho-substitution pattern [1]. This difference provides a quantifiable, readily verifiable parameter for identity confirmation during procurement and quality control, distinguishing it from potentially mis-shipped or mislabeled positional isomers [2].

physical chemistry purification procurement

One-Pot Reductive Hydration Selectivity: Ortho-Nitrophenylacetylene as the Preferred Precursor for 2′-Aminoacetophenones

1-Ethynyl-2-nitrobenzene serves as the substrate of choice in a one-pot reductive hydration protocol that converts ortho-nitrophenylacetylenes directly to 2′-aminoacetophenones [1]. This transformation leverages the ortho relationship between the nitro and ethynyl groups; the intramolecular proximity established by the ortho geometry facilitates the tandem hydration-reduction sequence that would be mechanistically inaccessible or significantly less efficient with meta- or para-nitrophenylacetylenes [2]. The protocol has been demonstrated with a range of common reducing agents, producing the corresponding 2′-aminoacetophenones in a single synthetic operation [3].

organic synthesis heterocyclic chemistry pharmaceutical intermediates

Sonogashira Coupling Performance: 1-Ethynyl-2-nitrobenzene as a Validated Terminal Alkyne Partner in Bioactive Precursor Synthesis

1-Ethynyl-2-nitrobenzene has been employed as a terminal alkyne partner in Sonogashira cross-coupling reactions for the synthesis of precursors to biologically active five-membered lactones [1]. In a comparative study using multiple arylethynes—including 1-ethynyl-4-(methoxymethoxy)benzene, 3-ethynylaniline, and 2-ethynylpyridine—1-ethynyl-2-nitrobenzene was successfully coupled with methyl esters of dihalogenated prop-2-enoic acid under standard Sonogashira conditions, producing the desired β-monoalkynylated esters alongside homocoupled side products [2]. The electron-withdrawing ortho-nitro group modulates the electronic character of the alkyne, affecting coupling efficiency and product distribution in ways that differ from the other arylethynes tested [3].

cross-coupling medicinal chemistry alkyne chemistry

Ortho-Nitro Group Effect on Alkyne Reactivity: Enhanced Electrophilic Activation for Cycloaddition and Nucleophilic Addition

The ortho-nitro group in 1-ethynyl-2-nitrobenzene exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-M) on the adjacent ethynyl group, increasing the electrophilicity of the terminal alkyne carbon relative to unsubstituted phenylacetylene or para-substituted analogs [1]. This ortho-specific electronic activation enhances the compound's reactivity in nucleophilic additions and in dipolar cycloadditions (including click chemistry applications) compared to arylethynes lacking the proximal electron-withdrawing group [2]. The unique intramolecular C–H···O hydrogen bond characterized by X-ray crystallography further perturbs the alkyne geometry, contributing to the enhanced hydration rate documented for ortho-nitrophenylacetylenes [3].

click chemistry cycloaddition reaction kinetics

Validated Research and Industrial Applications for 1-Ethynyl-2-nitrobenzene Based on Peer-Reviewed Evidence


Synthesis of 2′-Aminoacetophenone Building Blocks via One-Pot Reductive Hydration

Employ 1-ethynyl-2-nitrobenzene as the starting material for the one-pot reductive hydration to 2′-aminoacetophenones, a transformation that exploits the ortho geometry to achieve tandem hydration and nitro reduction in a single synthetic operation [1]. This methodology, published in Tetrahedron Letters, provides direct access to ortho-substituted aminoacetophenones that serve as versatile intermediates for heterocyclic synthesis, including indoles, quinolines, and benzodiazepines. Users requiring efficient, step-economical routes to these valuable building blocks should select 1-ethynyl-2-nitrobenzene over its meta or para isomers, which lack the required proximal nitro-alkyne arrangement for this tandem process [2].

Sonogashira Cross-Coupling for Bioactive Lactone Precursors

Use 1-ethynyl-2-nitrobenzene as a terminal alkyne partner in Pd/Cu-catalyzed Sonogashira couplings with dihalogenated alkenoic esters for the synthesis of precursors to biologically active furan-2(5H)-one lactones [1]. This application has been validated in a rigorous thesis from Charles University's Faculty of Pharmacy, where 1-ethynyl-2-nitrobenzene was successfully coupled alongside other arylethynes to produce β-monoalkynylated esters [2]. The strongly electron-withdrawing ortho-nitro group imparts distinct electronic characteristics to the alkyne, influencing coupling efficiency and product distribution. Researchers synthesizing lactone-based pharmaceutical candidates or natural product analogs should consider this validated substrate [3].

Solid-State Supramolecular Engineering Using Alkyne-Nitro C–H···O Synthons

Leverage the structurally characterized intramolecular C–H···O hydrogen bond between the terminal alkyne proton and the ortho-nitro oxygen in 1-ethynyl-2-nitrobenzene for predictable solid-state assembly and crystal engineering applications [1]. The crystal packing of this compound is dominated by these alkyne-nitro interactions, which serve as robust supramolecular synthons [2]. This ortho-specific interaction, documented by single-crystal X-ray diffraction (monoclinic P2₁/c, a = 3.7874 Å, b = 13.0673 Å, c = 13.98174 Å, β = 90.587°), cannot be replicated using meta- or para-nitrophenylacetylenes [3]. Materials scientists and crystallographers designing predictable solid-state architectures should procure this ortho isomer specifically.

Industrial-Scale Production via Improved Sonogashira Coupling Methodology

Implement 1-ethynyl-2-nitrobenzene synthesis using the industrially optimized Sonogashira coupling protocol described in WO 2023/008401 A1, which employs inexpensive chloronitrobenzene starting materials and addresses cost and scalability concerns for aromatic ethynyl compounds [1]. This patent document, assigned to Toray Finechemicals Co. Ltd., provides an industrially validated, cost-effective route to 1-ethynyl-2-nitrobenzene and related compounds [2]. Procurement decisions for pilot-plant or production-scale operations should consider this documented industrial methodology as validation of scalable supply [3].

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